4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
Description
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-6-5-17(13-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWFXLCFMLCWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642867 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-02-6 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
Preparation of Halogenated Benzophenone Intermediate
- The benzophenone core with the desired halogen substitutions (4-chloro and 3-fluoro) is synthesized or procured.
- Friedel-Crafts acylation is a common method to form benzophenone structures, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Selective halogenation or use of pre-halogenated starting materials ensures the correct substitution pattern.
Synthesis of the Spirocyclic Amine Moiety
- The 1,4-dioxa-8-azaspiro[4.5]decane structure is prepared separately, often via cyclization reactions involving ethylene glycol derivatives and amines.
- This spirocyclic amine is functionalized to introduce a methyl linker capable of nucleophilic substitution.
Coupling of the Spirocyclic Moiety to the Benzophenone
- The spirocyclic amine is attached to the benzophenone core through a methyl linker at the 4' position.
- This step may involve nucleophilic substitution where the amine attacks a suitable leaving group on the benzophenone intermediate.
- Alternatively, reductive amination or alkylation methods can be employed depending on the functional groups present.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.
- Characterization is performed using NMR, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Detailed Preparation Methodology
Example Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 4-chloro-3-fluorobenzoyl chloride + phenyl ring + AlCl3 | Formation of 4-chloro-4'-fluorobenzophenone intermediate |
| 2 | Halogenation (if needed) | Selective fluorination or chlorination reagents | Introduction of halogen substituents at desired positions |
| 3 | Synthesis of spirocyclic amine | Cyclization of ethylene glycol derivatives with amines | Formation of 1,4-dioxa-8-azaspiro[4.5]decane scaffold |
| 4 | Alkylation/Nucleophilic substitution | Reaction of benzophenone intermediate with spirocyclic amine methyl derivative under basic conditions | Attachment of spirocyclic moiety at 4' position |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone |
Reaction Conditions and Considerations
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide depending on the step.
- Temperature: Friedel-Crafts acylation typically requires low to moderate temperatures (0–40 °C) to control regioselectivity.
- Catalysts: Lewis acids such as AlCl3 or FeCl3 are used for acylation.
- Purity: Intermediate purification is critical to avoid side reactions in subsequent steps.
- Stoichiometry: Precise molar ratios are maintained to favor mono-substitution and avoid poly-substitution.
Data Table: Preparation Parameters and Yields (Representative)
| Step | Reaction Type | Typical Yield (%) | Key Parameters | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 75–85 | AlCl3 catalyst, 0–25 °C, 2–4 h | Control of regioselectivity critical |
| 2 | Halogenation | 60–80 | Selective fluorination agents, mild conditions | Position-specific halogenation |
| 3 | Spirocyclic amine synthesis | 70–90 | Cyclization under reflux, base catalysis | High purity required |
| 4 | Alkylation/Nucleophilic substitution | 65–80 | Base (e.g., K2CO3), DMF solvent, 50–80 °C | Avoid over-alkylation |
| 5 | Purification | N/A | Chromatography, recrystallization | Final purity >98% |
Research Findings and Optimization
- Spirocyclic moiety incorporation enhances the compound’s three-dimensionality, improving binding specificity in biological assays.
- Halogen substitutions (Cl and F) modulate lipophilicity and metabolic stability, influencing pharmacokinetics.
- Optimization of reaction conditions, especially temperature and catalyst loading, improves yield and selectivity.
- Use of microwave-assisted synthesis has been explored in similar compounds to reduce reaction times and improve yields.
- Solvent choice and order of addition are critical in the coupling step to ensure solubility and reaction completion.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Varying Halogenation Patterns
Key Observations :
- Lipophilicity : Dichloro derivatives (e.g., 3,5-dichloro analog) exhibit higher XLogP3 values (~4.3), suggesting improved blood-brain barrier penetration compared to the target compound .
- Synthetic Accessibility : Brominated analogs (e.g., 4-bromo-2-fluoro) are commercially available at 96% purity, indicating scalable synthesis routes .
Pharmacologically Relevant Spirocyclic Analogs
- (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one: Structure: Shares a spirocyclic core but incorporates a hydroxyl and methoxy group. Contrast: The target compound lacks hydroxyl/methoxy groups, which may reduce metabolic stability but improve synthetic yield.
Biological Activity
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS No. 898758-02-6) is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is , with a molecular weight of approximately 389.85 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential antimicrobial and anticancer properties.
The compound's structure includes a benzophenone moiety and a spirocyclic component, which may influence its biological interactions. The presence of chlorine and fluorine atoms is significant for its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClFNO3 |
| Molecular Weight | 389.85 g/mol |
| CAS Number | 898758-02-6 |
| Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as proteins or enzymes. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting enzymatic activity or altering cellular pathways. This could lead to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved in this activity. The unique structural features of the compound are thought to play a crucial role in its ability to target cancer cells selectively .
Case Studies
- Study on Antimicrobial Activity : A study conducted on various derivatives of benzophenone highlighted the effectiveness of compounds with similar structures against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential as new antimicrobial agents .
- Anticancer Research : In a recent study investigating the anticancer effects of spirocyclic compounds, this compound was shown to induce cell cycle arrest and apoptosis in human cancer cell lines, demonstrating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of spirocyclic amines (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) are often functionalized using alkylation or acylation. In a related study, triethylamine was used to deprotonate intermediates, and dichloromethane served as a solvent for reactions with sulfonyl chlorides, achieving ~70% yields after column chromatography (eluent: CH₂Cl₂/MeOH 9:1) . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.1 substrate:reagent) and temperature control (room temperature to 40°C) to minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: spirocyclic protons (δ 1.35–1.86 ppm, multiplet), aromatic protons (δ 6.87–7.84 ppm), and carbonyl groups (C=O, δ ~170 ppm in ¹³C NMR). For example, in a structurally similar benzophenone derivative, the fluorophenyl group showed distinct doublets (J = 8–11 Hz) .
- IR : Key absorptions include C=O stretching (~1,670 cm⁻¹) and N–H bonds (~3,368 cm⁻¹) .
- Mass Spec : Molecular ion peaks (e.g., m/z 489.9 [M⁺]) and fragmentation patterns help validate the molecular formula .
Q. What are the critical purity assessment methods for this compound?
- Methodological Answer : Use HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for separation, coupled with UV detection at 254 nm. Purity >95% is typically required for biological assays. Confirm homogeneity via TLC (silica gel, Rf ~0.5 in CH₂Cl₂/MeOH 9:1) and elemental analysis (deviation <0.3% for C/H/N) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the spirocyclic ring) affect biological activity?
- Methodological Answer : SAR studies on analogous spirocyclic compounds (e.g., anticonvulsant agents) reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance receptor binding. For example, replacing the 4-fluorophenoxy group with a 4-chlorobenzamide moiety increased metabolic stability but reduced solubility . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and validate via in vitro assays (e.g., IC₅₀ measurements).
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation in spirocyclic systems). For example, diastereotopic protons in the 1,4-dioxa-8-azaspiro[4.5]decane moiety can split signals into complex multiplets. Use variable-temperature NMR (VT-NMR) to confirm conformational exchange or 2D techniques (COSY, HSQC) to assign overlapping peaks .
Q. How can synthetic challenges (e.g., low yield in alkylation steps) be mitigated?
- Methodological Answer : Low yields often stem from steric hindrance at the spirocyclic nitrogen. Strategies:
- Use bulky bases (e.g., DBU) to improve deprotonation efficiency.
- Employ microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 30 min vs. 16 h conventional heating) .
- Optimize protecting groups (e.g., tert-butyl carbamates) to prevent side reactions .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Answer : The spirocyclic benzophenone scaffold is a versatile pharmacophore. Derivatives have been explored as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
